REACTION_CXSMILES
|
Cl.[CH3:2][C:3]([C:5]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[C:9]([NH2:18])[N:8]=[C:7]([NH2:19])[N:6]=1)=[O:4]>O>[CH3:2][C:3]([C:5]1[C:10]([C:11]2[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=2)=[C:9]([NH2:18])[N:8]=[C:7]([NH2:19])[N:6]=1)=[O:4] |f:0.1|
|
Name
|
[2,6-diamino-5-(p-chlorophenyl)-4-pyrimidinyl] methyl ketone, hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC(=O)C1=NC(=NC(=C1C1=CC=C(C=C1)Cl)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated with concentrated NH4OH
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=NC(=NC(=C1C1=CC=C(C=C1)Cl)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |